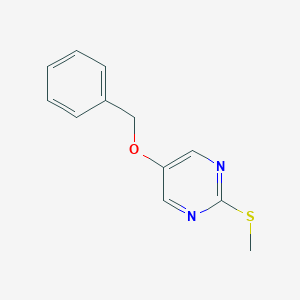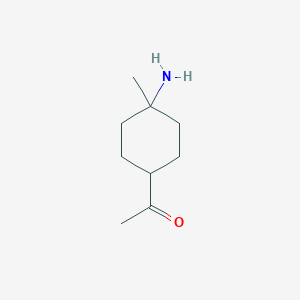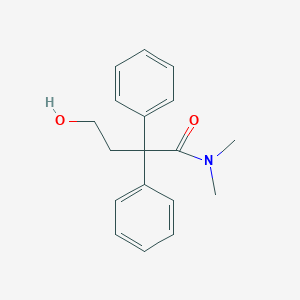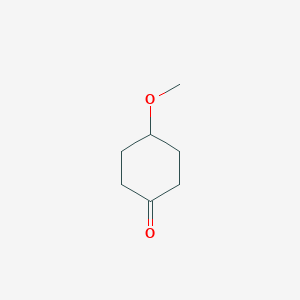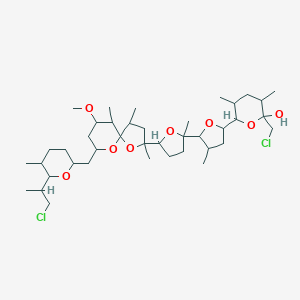
1,30-Didehydroxy-1,30-dichloronigericinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,30-Didehydroxy-1,30-dichloronigericinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of nigericin, a natural ionophore, and has been found to exhibit unique properties that make it a promising candidate for further research.
Applications De Recherche Scientifique
1,30-Didehydroxy-1,30-dichloronigericinol has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, it has been shown to induce apoptosis in cancer cells, which is a critical mechanism for the treatment of cancer.
Mécanisme D'action
The mechanism of action of 1,30-Didehydroxy-1,30-dichloronigericinol is not fully understood. However, it has been proposed that the compound acts as an ionophore, disrupting the ion balance in cells and leading to cell death. It has also been suggested that the compound may interfere with the mitochondrial function, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,30-Didehydroxy-1,30-dichloronigericinol has been found to have several biochemical and physiological effects. In addition to its cytotoxic activity, it has been shown to inhibit the growth of bacteria and fungi. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,30-Didehydroxy-1,30-dichloronigericinol is its potent cytotoxic activity, which makes it a valuable tool for cancer research. However, the compound is also highly toxic, which can be a limitation for lab experiments. In addition, the synthesis of the compound can be challenging, and it may require specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on 1,30-Didehydroxy-1,30-dichloronigericinol. One potential direction is to investigate the mechanism of action of the compound in more detail, which could lead to the development of more effective cancer treatments. Another direction is to explore the potential applications of the compound in other fields, such as the treatment of inflammatory diseases. Furthermore, the synthesis of analogs of 1,30-Didehydroxy-1,30-dichloronigericinol could lead to the development of compounds with improved properties and reduced toxicity.
Conclusion:
In conclusion, 1,30-Didehydroxy-1,30-dichloronigericinol is a promising compound with several potential applications in scientific research. Its potent cytotoxic activity, anti-inflammatory, and anti-oxidant properties make it a valuable tool for cancer research and the treatment of inflammatory diseases. However, the compound's toxicity and the challenges associated with its synthesis are limitations that need to be addressed. Further research on the mechanism of action and the development of analogs could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1,30-Didehydroxy-1,30-dichloronigericinol involves the reaction of nigericin with sodium hydroxide and chlorinating agents such as thionyl chloride or phosphorus oxychloride. The resulting compound is then purified using various techniques such as column chromatography or recrystallization. The synthesis of this compound has been reported in several scientific articles, and it has been found to be a relatively straightforward process.
Propriétés
Numéro CAS |
138285-65-1 |
|---|---|
Nom du produit |
1,30-Didehydroxy-1,30-dichloronigericinol |
Formule moléculaire |
C40H68Cl2O8 |
Poids moléculaire |
747.9 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-[5-[5-[9-[[6-(1-chloropropan-2-yl)-5-methyloxan-2-yl]methyl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-2-yl]-2-methyloxolan-2-yl]-4-methyloxolan-2-yl]-3,5-dimethyloxan-2-ol |
InChI |
InChI=1S/C40H68Cl2O8/c1-22-11-12-29(45-34(22)25(4)20-41)17-30-18-31(44-10)28(7)40(47-30)27(6)19-38(9,50-40)33-13-14-37(8,48-33)36-24(3)16-32(46-36)35-23(2)15-26(5)39(43,21-42)49-35/h22-36,43H,11-21H2,1-10H3 |
Clé InChI |
VRWZQXWRFYMNIL-UHFFFAOYSA-N |
SMILES |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
SMILES canonique |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
Synonymes |
1,30-DDDN 1,30-didehydroxy-1,30-dichloronigericinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



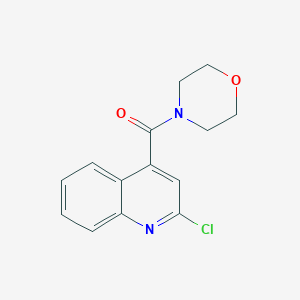
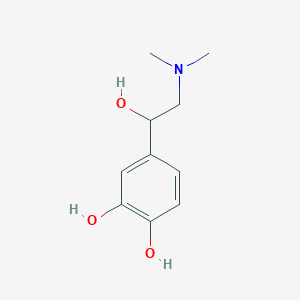
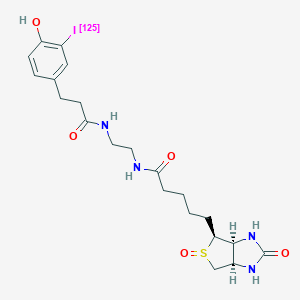
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)
![2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile](/img/structure/B142424.png)


